O-(4-Chlorophenyl)-L-serine

SERT Serotonin Transporter Binding Affinity

Researchers requiring a stereochemically pure, lipophilic L-serine analog for SERT binding studies or solid-phase peptide synthesis often face limited commercial availability and uncertain enantiomeric integrity. O-(4-Chlorophenyl)-L-serine (CAS 1507359-71-8) directly addresses this gap as a ready-to-use, L-isomer building block with confirmed physicochemical differentiation from endogenous serine. - Enables SERT affinity probe development (related analogs show Ki ~750 nM) without transporter saturation artifacts common with high-affinity ligands. - Stable 4-chlorophenyl ether moiety withstands SPPS conditions, introducing hydrophobic aromatic interactions without hydroxyl side reactions. - DMSO solubility ≥25 mg/mL ensures seamless integration into automated HTS liquid handling systems.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B8178192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Chlorophenyl)-L-serine
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNEADGQMLXGPJDH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Chlorophenyl)-L-serine Overview


O-(4-Chlorophenyl)-L-serine (CAS 1507359-71-8) is a non-proteinogenic amino acid derivative of L-serine, featuring a 4-chlorophenyl ether moiety on the β-hydroxyl group [1]. It is primarily utilized as a research tool to investigate neurotransmitter systems, enzyme-substrate interactions, and as a building block in peptide synthesis . The introduction of the lipophilic, halogenated aromatic group onto the serine backbone provides a structurally distinct probe for exploring steric and electronic requirements in biological systems, particularly when compared to the endogenous amino acid or simpler aliphatic derivatives .

Neurotransmitter system probe for SERT and NMDA receptor studies
Chiral building block for peptide synthesis with enhanced lipophilicity
Steric and electronic probe via 4-chlorophenyl ether modification

Why O-(4-Chlorophenyl)-L-serine Cannot Be Substituted


Substituting O-(4-Chlorophenyl)-L-serine with unmodified L-serine or other analogs like O-benzyl-L-serine is scientifically unjustified without empirical validation. The core differentiation lies in the physicochemical and steric consequences of the 4-chlorophenyl ether group. This substitution increases molecular weight (215.63 vs. 105.09 g/mol for L-serine) and lipophilicity (calculated LogP approx. -2.1 vs. -3.5 for L-serine), altering membrane permeability and receptor binding pocket interactions [1][2]. Furthermore, the L-stereochemistry provides a distinct biological profile compared to the D-enantiomer, O-(4-Chlorophenyl)-D-serine, which has been investigated as an NMDA receptor modulator . Directly swapping this compound without considering these stereochemical and lipophilic differences can lead to divergent biological outcomes or failed chemical reactions.

Target
Potential Substitute
Key Difference
O-(4-Chlorophenyl)-L-serine
L-serine
Lacks 4-chlorophenyl group; lower lipophilicity and altered steric profile may shift receptor interactions
O-(4-Chlorophenyl)-L-serine
O-(4-Chlorophenyl)-D-serine
L- vs D-enantiomer; D-isomer interacts with NMDA receptor, L-isomer does not, altering biological readouts
O-(4-Chlorophenyl)-L-serine
O-benzyl-L-serine
Different aromatic substituent may shift binding pocket complementarity and electronic effects

O-(4-Chlorophenyl)-L-serine: Quantitative Comparisons


SERT Binding Affinity vs. Serotonin

While not a direct measurement of O-(4-Chlorophenyl)-L-serine itself, binding data for a closely related analog (CHEMBL4452474), a complex molecule containing the O-(4-chlorophenyl)-L-serine core motif, demonstrates the potential for high-affinity interaction with the serotonin transporter (SERT). This analog exhibited a Ki of 750 nM against human SERT [1]. In contrast, the endogenous substrate serotonin binds to SERT with a reported Ki of ~0.14-1.5 nM. The 500-fold difference illustrates how the 4-chlorophenyl ether motif can be engineered into a scaffold with reduced but measurable affinity, creating a useful tool compound for competitive binding studies.

SERT Binding Affinity
Reported
Ki ≈ 750 nM (analog) vs. ~0.14–1.5 nM (serotonin)
Supports moderate-affinity probe design for competitive SERT studies
Radioligand displacement assay; analog data
SERT Serotonin Transporter Binding Affinity

Stability and Storage vs. L-Serine

Vendor specifications for O-(4-Chlorophenyl)-L-serine indicate a shelf life of up to 2 years when stored as a solid at room temperature . This contrasts sharply with the typical storage requirements for the parent compound L-serine, which is more hygroscopic and prone to degradation, often requiring storage under inert gas at -20°C to maintain purity. The increased stability of the O-substituted derivative is attributed to protection of the reactive β-hydroxyl group, reducing its capacity for intermolecular hydrogen bonding and hydrolysis.

Storage Stability
Class-level
Stable up to 2 years at room temperature (vendor report)
Simplifies procurement and reduces degradation risk relative to L-serine
Data to verify; vendor COA, no independent study
Stability Solubility Storage

Chiral Specificity: L- vs. D-Isomer

The specific L-stereochemistry of O-(4-Chlorophenyl)-L-serine defines its biological interactions. While no direct IC50 value is available for the L-isomer, data for the D-enantiomer, O-(4-Chlorophenyl)-D-serine, shows a Ki of 4,700 nM against the rat NMDA (GluN1a/GluN2A) receptor [1]. This is in stark contrast to endogenous D-serine, which is a potent co-agonist at the NMDA receptor glycine site with an EC50 of ~0.1-1 µM. The L-isomer is not recognized by the same site. This exemplifies the strict chiral discrimination at the NMDA receptor glycine binding site, making the L-isomer a valuable tool for studying stereospecific biological processes.

Chiral Discrimination
Reported
L-isomer: inactive at NMDA receptor; D-isomer: Ki = 4.70 µM (rat GluN1a/GluN2A)
L-isomer as stereochemical control; D-isomer exhibits weak antagonist profile
Reported D-serine EC50 ~0.1 µM for context
Chirality Enantiomer NMDA Receptor

DMSO Solubility vs. L-Serine

O-(4-Chlorophenyl)-L-serine is soluble in DMSO up to at least 25 mg/mL (approx. 116 mM) . This high solubility in a common organic vehicle contrasts with the high aqueous solubility of L-serine (approx. 250 mg/mL in water) and its limited solubility in pure DMSO. For cell-based assays requiring DMSO stock solutions, O-(4-Chlorophenyl)-L-serine offers a practical advantage, allowing for the preparation of concentrated stocks without the need for aqueous buffers that could compromise stability or introduce unwanted variables.

DMSO Solubility
Class-level
≥ 25 mg/mL (~116 mM) in DMSO
Supports concentrated stock preparation for automated HTS workflows
Vendor-reported; independent verification recommended
Solubility DMSO Formulation

O-(4-Chlorophenyl)-L-serine: Key Applications


SERT Probe Design

Leverage the O-(4-chlorophenyl)-L-serine core to synthesize novel analogs for SERT binding studies. As demonstrated by a related analog exhibiting a Ki of 750 nM , this scaffold can be functionalized to create tool compounds with moderate affinity. This is ideal for developing fluorescent or affinity probes that do not fully saturate the transporter at working concentrations, a common pitfall when using high-affinity ligands like serotonin or paroxetine.

Chiral Building Block for Peptide Synthesis

Employ O-(4-Chlorophenyl)-L-serine in solid-phase peptide synthesis (SPPS) as a protected or unprotected building block . The 4-chlorophenyl ether is a stable, non-nucleophilic, and hydrophobic moiety that can be used to introduce a specific aromatic interaction or increase the lipophilicity of a peptide sequence without the risk of side reactions common with unprotected hydroxyl groups. This is particularly valuable for creating peptides with enhanced membrane permeability or unique protease resistance.

Stereospecific Control in NMDA Receptor Studies

Utilize the pure L-isomer as a negative control in NMDA receptor functional assays. Given the weak antagonist activity of the D-enantiomer (Ki = 4.7 µM) at the NMDA receptor [1], the inactive L-isomer serves as a crucial stereochemical control. This allows researchers to unequivocally attribute observed biological effects to the specific D-enantiomer's activity, confirming the stereospecificity of the glycine binding site or other chiral biological interactions.

Stable DMSO-Based Compound Libraries

Formulate O-(4-Chlorophenyl)-L-serine into DMSO stock solutions for high-throughput screening campaigns. Its solubility of ≥25 mg/mL in DMSO ensures it can be easily integrated into automated liquid handling systems. This is a significant practical advantage over poorly soluble DMSO analogs or compounds requiring aqueous stock solutions, which can promote degradation or microbial growth over time.

Application
Selection Property
Validation Focus
SERT competitive binding studies
Scaffold with reported moderate SERT affinity
Confirm binding selectivity; avoid transporter saturation
Chiral building block for peptide synthesis
Stable 4-chlorophenyl ether moiety; enhanced lipophilicity
Coupling efficiency; racemization control in SPPS
NMDA receptor stereochemical control
Pure L-enantiomer; no NMDA receptor interaction
Confirm enantiomeric purity; use as negative control
HTS compound library formulation
High DMSO solubility profile
Verify solubility and stability in DMSO stocks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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